Cas no 1805415-77-3 (Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate)

Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate is a fluorinated pyridine derivative with a reactive iodo substituent, making it a versatile intermediate in organic synthesis. The difluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy and ester functionalities provide additional sites for further modification. The iodine atom facilitates cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex heterocyclic frameworks. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated pyridines are valued for their bioactivity. Its well-defined structure and functional group compatibility make it a reliable building block for targeted molecular design.
Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate structure
1805415-77-3 structure
Product Name:Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate
CAS No:1805415-77-3
MF:C9H8F2INO3
MW:343.06600189209
CID:4892645
Update Time:2025-06-09

Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate
    • Inchi: 1S/C9H8F2INO3/c1-15-8-6(7(10)11)4(9(14)16-2)3-5(12)13-8/h3,7H,1-2H3
    • InChI Key: POKABWBIOFBCKY-UHFFFAOYSA-N
    • SMILES: IC1=CC(C(=O)OC)=C(C(F)F)C(=N1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 255
  • XLogP3: 2.3
  • Topological Polar Surface Area: 48.4

Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029023595-250mg
Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate
1805415-77-3 95%
250mg
$1,019.20 2022-04-01
Alichem
A029023595-500mg
Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate
1805415-77-3 95%
500mg
$1,735.55 2022-04-01
Alichem
A029023595-1g
Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate
1805415-77-3 95%
1g
$3,068.70 2022-04-01

Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate Related Literature

Additional information on Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate

Recent Advances in the Application of Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate (CAS: 1805415-77-3) in Chemical Biology and Pharmaceutical Research

The compound Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate (CAS: 1805415-77-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique difluoromethyl and iodo substituents, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The compound's structural features, including the electron-withdrawing difluoromethyl group and the reactive iodo moiety, make it a valuable building block for medicinal chemistry applications.

One of the most notable applications of Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the incorporation of this compound into inhibitor scaffolds has been shown to enhance binding affinity and selectivity. Recent publications have demonstrated its utility in the development of inhibitors targeting specific kinases, such as EGFR and BRAF, which are implicated in various malignancies. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, further expands its synthetic utility.

In addition to its applications in oncology, Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate has been explored as a key intermediate in the synthesis of antimicrobial agents. Researchers have leveraged its reactive iodo group to introduce diverse pharmacophores, resulting in compounds with potent activity against resistant bacterial strains. A 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this compound in the development of a new class of antibiotics targeting Gram-positive pathogens. The study highlighted the compound's role in facilitating the introduction of fluorine atoms, which are known to improve metabolic stability and membrane permeability.

The compound's synthetic versatility is further underscored by its use in radiopharmaceuticals. The iodo substituent in Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate allows for easy radiolabeling with isotopes such as iodine-125 and iodine-131, making it a promising candidate for imaging and therapeutic applications. Recent preclinical studies have investigated its potential in positron emission tomography (PET) imaging, where it has been used to track the distribution of small-molecule therapeutics in vivo. These studies have provided valuable insights into the pharmacokinetics and biodistribution of related compounds.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate. Recent advancements in flow chemistry and continuous manufacturing have addressed some of these issues, enabling more efficient production with higher yields. A 2024 report in Organic Process Research & Development detailed an optimized synthetic route that minimizes byproduct formation and improves scalability. These developments are expected to facilitate broader adoption of the compound in industrial and academic settings.

In conclusion, Methyl 3-(difluoromethyl)-6-iodo-2-methoxypyridine-4-carboxylate (CAS: 1805415-77-3) represents a valuable tool in modern drug discovery and chemical biology. Its unique structural features and reactivity profile make it indispensable for the synthesis of diverse bioactive molecules. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in the development of next-generation therapeutics. Future studies are likely to focus on expanding its utility in targeted drug delivery systems and combination therapies, further solidifying its role in the pharmaceutical industry.

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